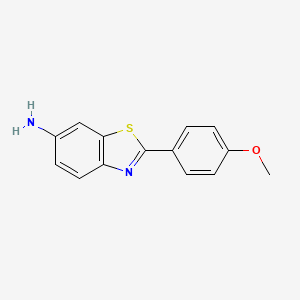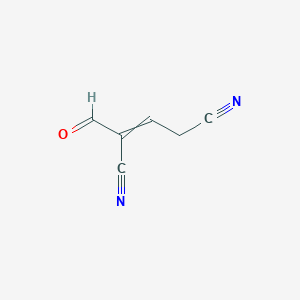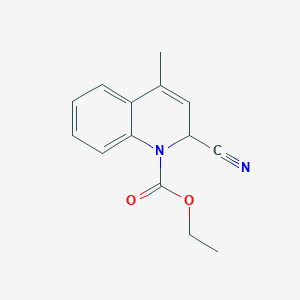
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with a methyl group at the 1-position and an acetamide group at the 3-position, further substituted with an isopropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The 3-position of the indole is acylated using chloroacetyl chloride to introduce the acetamide group.
Isopropylation: Finally, the acetamide nitrogen is alkylated with isopropyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)ethylamine.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study indole-related biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The compound may exert its effects by binding to these molecular targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-indol-3-yl)acetamide: Lacks the isopropyl group.
2-(1H-indol-3-yl)-N-(propan-2-yl)acetamide: Lacks the methyl group at the 1-position.
2-(1-Methyl-1H-indol-3-yl)-N-methylacetamide: Has a methyl group instead of an isopropyl group on the acetamide nitrogen.
Uniqueness
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both the methyl group at the 1-position of the indole core and the isopropyl group on the acetamide nitrogen. This combination of substituents may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
56999-25-8 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
2-(1-methylindol-3-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)15-14(17)8-11-9-16(3)13-7-5-4-6-12(11)13/h4-7,9-10H,8H2,1-3H3,(H,15,17) |
InChIキー |
LOVBOFFEDHYCMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CC1=CN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


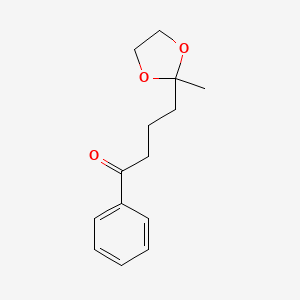
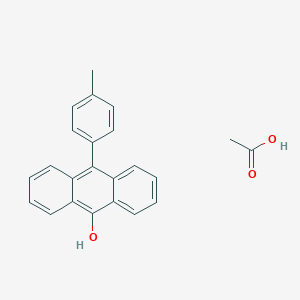
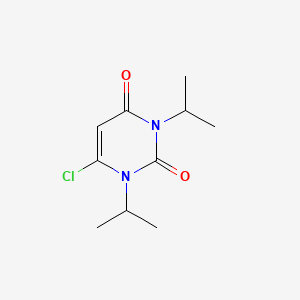
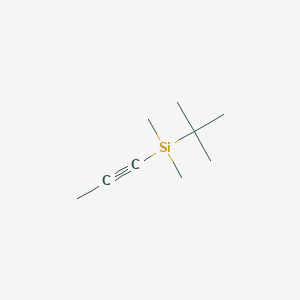
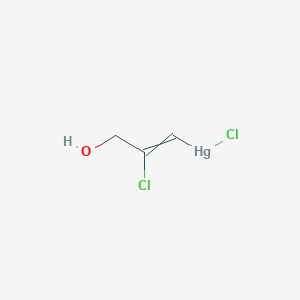
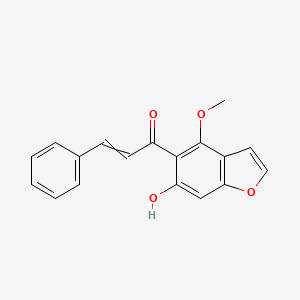
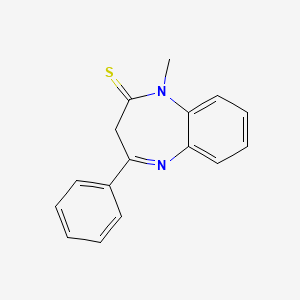
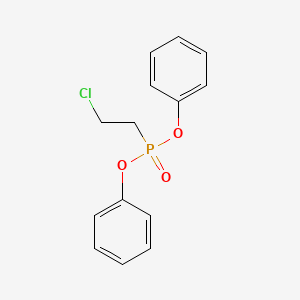

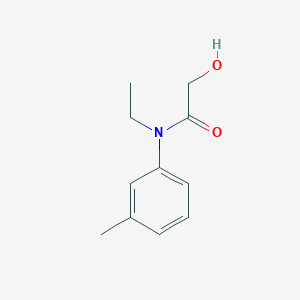
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
